Water

Description

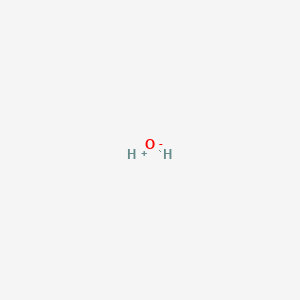

This compound is an oxygen hydride consisting of an oxygen atom that is covalently bonded to two hydrogen atoms It has a role as an amphiprotic solvent, a member of greenhouse gas, a human metabolite, a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite and a mouse metabolite. It is an oxygen hydride, a mononuclear parent hydride and an inorganic hydroxy compound. It is a conjugate base of an oxonium. It is a conjugate acid of a hydroxide.

This compound (chemical formula: H2O) is a transparent fluid which forms the world's streams, lakes, oceans and rain, and is the major constituent of the fluids of organisms. As a chemical compound, a this compound molecule contains one oxygen and two hydrogen atoms that are connected by covalent bonds. This compound is a liquid at standard ambient temperature and pressure, but it often co-exists on Earth with its solid state, ice; and gaseous state, steam (this compound vapor).

This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound is a natural product found in Maclura pomifera, Euonymus hamiltonianus, and other organisms with data available.

This compound is h2O, a clear, colorless, odorless, tasteless liquid that freezes into ice below 0 degrees centigrade and boils above 100 degrees centigrade.

A clear, odorless, tasteless liquid that is essential for most animal and plant life and is an excellent solvent for many substances. The chemical formula is hydrogen oxide (H2O). (McGraw-Hill Dictionary of Scientific and Technical Terms, 4th ed)

See also: Sterile this compound for injection (has subclass); Sterile this compound for irrigation (has subclass); Purified this compound (has subclass) ... View More ...

Structure

3D Structure

Properties

IUPAC Name |

oxidane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLYOFNOQVPJJNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O | |

| Record name | WATER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30024 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | water | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Water | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

151517-95-2, 25766-61-4, 163734-19-8, 151733-06-1, 155964-99-1, 70232-06-3, 181895-39-6, 139322-39-7, 144442-59-1, 151517-94-1, 151733-07-2, 139322-38-6, 163734-21-2, 148076-13-5, 148076-12-4, 163734-20-1, 79800-59-2, 142473-62-9, 31014-12-7, 142473-64-1, 151517-96-3, 25655-83-8, 144442-58-0, 142473-63-0 | |

| Record name | Water, octadecamer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151517-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Water, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25766-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Water, heneicosamer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163734-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Water, tridecamer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151733-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Water, undecamer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155964-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Water, tetramer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70232-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Water, octacosamer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=181895-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Water, octamer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139322-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Water, nonamer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144442-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Water, tetradecamer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151517-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Water, heptadecamer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151733-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Water, hexamer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139322-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Water, pentacosamer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163734-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Water, hexadecamer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148076-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Water, dodecamer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148076-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Water, docosamer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163734-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Water, pentamer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79800-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Water, decamer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142473-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Water, trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31014-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Water, eicosamer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142473-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Water, tetracosamer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151517-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Water, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25655-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Water, heptamer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144442-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Water, pentadecamer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142473-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6026296, DTXSID00170378 | |

| Record name | Water | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Atomic oxygen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

18.015 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Water appears as a clear, nontoxic liquid composed of hydrogen and oxygen, essential for life and the most widely used solvent. Include water in a mixture to learn how it could react with other chemicals in the mixture., Liquid, Clear colorless odorless liquid; [NTP] | |

| Record name | WATER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30024 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Water | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Water | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18668 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Water | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002111 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

212 °F at 760 mmHg, 99.974 °C | |

| Record name | WATER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30024 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Water | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09145 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Water | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8183 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Completely miscible, Water dissolves some amount of virtually every solid or gas with wich it comes in contact., Very soluble in ethanol, methanol, acetone, 55.5 mol/L | |

| Record name | Water | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09145 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Water | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8183 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Water | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002111 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1, 0.9950 g/cu cm at 25 °C, Chemical and physical properties[Table#8152], Expands on freezing. Temp of max density 3.98 °C. density: 1.000000g/mL at 3.98 °C; 0.917 g/cc at 0 °C (ice); 0.999868 at 0 °C/4 °C (liquid), Weight of sea water: approximately 63.93 lb/cu ft at 15 °C; density of sea water: approximately 1.025 g/cu cm at 25 °C, Ice Properties[Table#8154] | |

| Record name | WATER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30024 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Water | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8183 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

23.75 [mmHg], VP: 760 mm Hg at 100 °C, VP: 611.657 Pa at 273.16 K | |

| Record name | Water | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18668 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Water | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8183 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid, Liquid | |

CAS No. |

7732-18-5, 191612-63-2, 146915-49-3, 158061-35-9, 191612-61-0, 146915-50-6, 17778-80-2 | |

| Record name | WATER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30024 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Water, tetramer, radical ion(1-) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=191612-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Water, dimer, radical ion(1-) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146915-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Water, dimer, radical ion(1+) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158061-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Water | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7732-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Water, trimer, radical ion(1-) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=191612-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Water, hexamer, radical ion(1-) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146915-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Water | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007732185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Water | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09145 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | water | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147337 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Water | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Water | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Atomic oxygen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Water | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.902 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | water | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | WATER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/059QF0KO0R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Water | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8183 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Water | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002111 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

32 °F, 0 °C | |

| Record name | WATER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30024 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Water | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09145 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Water | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8183 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Water | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002111 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Emerging Contaminants in Freshwater Ecosystems: A Technical Guide for Researchers and Drug Development Professionals

Published: October 29, 2025

Executive Summary

Freshwater ecosystems are increasingly threatened by a diverse array of emerging contaminants (ECs), including pharmaceuticals, personal care products (PCPs), pesticides, per- and polyfluoroalkyl substances (PFAS), and microplastics.[1] These substances, often not yet subject to regulation, can exert significant adverse effects on aquatic organisms and ecosystem health, even at low concentrations.[2] This technical guide provides an in-depth overview of the core issues surrounding ECs in freshthis compound, including their sources, occurrence, and toxicological effects. It further details the experimental protocols for their analysis and presents key quantitative data in a comparative format. Finally, this guide illustrates the complex interactions and experimental workflows through detailed diagrams to support researchers, scientists, and drug development professionals in understanding and addressing this growing environmental challenge.

Introduction: The Rise of Emerging Contaminants

Contaminants of emerging concern (CECs) are pollutants that have been detected in the environment but whose ecological and human health impacts are not yet fully understood and are not commonly monitored.[1][3] Their sources are widespread and linked to human activities, including agricultural runoff, urban runoff, and discharges from wastethis compound treatment plants (WWTPs) and industrial facilities.[1] The continuous introduction of these substances into aquatic environments makes them "pseudo-persistent," leading to chronic exposure for aquatic organisms.[2]

This guide will focus on the following key classes of emerging contaminants:

-

Pharmaceuticals and Personal Care Products (PPCPs): A diverse group of compounds including antibiotics, hormones, and anti-inflammatory drugs that enter the environment after human use and excretion.[2]

-

Pesticides: Herbicides, insecticides, and fungicides that are applied in agriculture and urban areas and can be transported to this compound bodies through runoff.[2]

-

Per- and Polyfluoroalkyl Substances (PFAS): A large group of synthetic chemicals used in a wide variety of industrial and consumer products, known for their extreme persistence in the environment.[4]

-

Microplastics: Small plastic particles (<5 mm) that originate from the breakdown of larger plastic debris or are manufactured for use in products like cosmetics.[1]

Quantitative Analysis of Emerging Contaminants in Freshthis compound

The concentration of emerging contaminants in freshthis compound ecosystems can vary widely depending on the location, proximity to sources, and the physicochemical properties of the compound. The following tables summarize reported concentration ranges for various ECs in freshthis compound and their toxicological effects on aquatic organisms.

Table 1: Occurrence of Selected Emerging Contaminants in Freshthis compound Ecosystems

| Contaminant Class | Compound | Concentration Range (ng/L) | Location Type | Reference(s) |

| Pharmaceuticals | Ibuprofen | up to 603,000 | WWTP Influent | [2] |

| Naproxen | up to 611,000 | WWTP Influent | [2] | |

| Acetaminophen | up to 623,000 | WWTP Influent | [2] | |

| Erythromycin | up to 4,878 | Surface this compound (Europe) | [2] | |

| Trimethoprim | up to 162,000 | Surface this compound (Asia) | [2] | |

| Pesticides | Atrazine | Detections in 28 of 104 samples (0.10 µg L-1 level) | Oxbow Lakes (USA) | [5] |

| Metolachlor | Detections in 22 of 104 samples (0.10 µg L-1 level) | Oxbow Lakes (USA) | [5] | |

| Cyanazine | Detections in 26 of 104 samples (0.10 µg L-1 level) | Oxbow Lakes (USA) | [5] | |

| Carbofuran | 0 - 3,395 | Paddy Fields (Bangladesh) | [6] | |

| Carbofuran | 949 - 1,671 | Lakes (Bangladesh) | [6] | |

| PFAS | PFOS | up to 270 | River (UK) | [4] |

| PFOA | 8.48 | River (USA) | [7] | |

| Total PFAS | up to 8,250 | Surface this compound (China) | [4] | |

| Total PFAS | 1.49 - 70.8 | River (USA) | [7] | |

| Other | 6PPD-Quinone | 110 - 428 | River (Germany) | [8] |

| 6PPD-Quinone | 15 - 756 | River (Canada) | [8] |

Table 2: Ecotoxicological Data for Selected Emerging Contaminants in Freshthis compound Organisms

| Contaminant | Species | Endpoint | Value | Reference(s) |

| Pesticides | Endosulfan | Clarias gariepinus (African Catfish) | 96-h LC50: 0.004 mg/L | [9] |

| Dieldrin | Clarias gariepinus (African Catfish) | 96-h LC50: 0.006 mg/L | [9] | |

| Heptachlor | Clarias gariepinus (African Catfish) | 96-h LC50: 0.056 mg/L | [9] | |

| Atrazine | Hyalella azteca | 96-h LC50: 5100 µg/L | [2] | |

| Pharmaceuticals | Diclofenac | Danio rerio (Zebrafish) - embryonic | LC50: 6.11 mg/L | [10] |

| Diclofenac | Danio rerio (Zebrafish) - juvenile | LC50: 166.6 mg/L | [10] | |

| Industrial Chemicals | Mercury Chloride | Cyprinus carpio (Common Carp) | 96-h LC50: 0.782 mg/l | [11] |

| Nanoparticles | Silver | Tenualosa ilisha - larvae | LC50: 0.23 ppm | [12] |

| Silver | Tenualosa ilisha - fingerling | LC50: 1.45 ppm | [12] | |

| Selenium | Tenualosa ilisha - larvae | LC50: 0.89 ppm | [12] | |

| Selenium | Tenualosa ilisha - fingerling | LC50: 1.65 ppm | [12] | |

| PFAS | PFOS | Daphnia magna | 21-d growth LOEC: 8 µg/L | [13] |

| PFOS | Lampsilis siliquoidea (Mussel) | 36-d survival LOEC: 4.5 µg/L | [13] |

LC50: Lethal concentration for 50% of the test organisms. NOEC: No observed effect concentration. LOEC: Lowest observed effect concentration.

Experimental Protocols

Accurate and reproducible methods are essential for the detection and toxicological assessment of emerging contaminants. This section provides an overview of key experimental protocols.

Chemical Analysis of Emerging Contaminants in this compound

A common workflow for the analysis of polar organic emerging contaminants, such as pharmaceuticals and pesticides, in this compound samples involves solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol: Solid-Phase Extraction (SPE) and LC-MS/MS Analysis of Pharmaceuticals in this compound

-

Sample Collection and Filtration: Collect approximately one liter of this compound in a clean glass bottle.[14] Filter the sample through a glass fiber filter (e.g., 0.7 µm pore size) to remove suspended solids.[14]

-

SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) by passing methanol followed by ultrapure this compound through it.[14][15] It is crucial not to let the cartridge dry out after conditioning.[15]

-

Sample Loading: Pass the filtered this compound sample through the conditioned SPE cartridge at a controlled flow rate.[14][15] The target analytes will be retained on the sorbent material.

-

Washing: Wash the cartridge with a specific volume of ultrapure this compound to remove any co-extracted, more polar interferences.[15]

-

Elution: Elute the retained analytes from the cartridge using a small volume of an organic solvent, such as methanol or a mixture of methanol and another solvent.[14][15]

-

Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume of a solvent mixture compatible with the LC-MS/MS mobile phase.[14][16]

-

LC-MS/MS Analysis: Inject the reconstituted sample into an LC-MS/MS system for separation and detection of the target analytes.[14]

Identification of Microplastics in Freshthis compound

The identification and quantification of microplastics in freshthis compound samples typically involves sample collection, digestion of organic matter, and microscopic or spectroscopic analysis.

Protocol: Microplastic Identification in Freshthis compound Samples

-

Sample Collection: Collect this compound or sediment samples. For this compound samples, a plankton net or bulk this compound collection can be used.

-

Digestion of Organic Matter: To remove organic matter that can interfere with microplastic identification, a digestion step is necessary.[17] This can be achieved by treating the sample with a 30% hydrogen peroxide (H2O2) solution.[17] For more complex matrices, a two-step digestion with potassium hydroxide (KOH) followed by H2O2 can be effective.[18]

-

Density Separation: For sediment samples, density separation can be used to isolate the less dense microplastics from the heavier sediment particles.[19] This is often done using a high-density salt solution (e.g., sodium chloride, zinc chloride).[17]

-

Filtration: Filter the digested (and density-separated) sample through a filter membrane (e.g., gridded filter paper).[3]

-

Microscopic Examination: Visually inspect the filter under a dissecting or compound microscope.[3] Microplastics can be initially identified based on their color, shape (fibers, fragments, beads), and lack of cellular structures.[3] Prodding with a needle can help distinguish plastics from organic material or minerals.[3]

-

Spectroscopic Confirmation (Optional but Recommended): For definitive identification, spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy or Raman spectroscopy can be used to confirm the polymer type of the suspected microplastic particles.

Ecotoxicological Testing

Standardized ecotoxicological tests are used to assess the potential harm of emerging contaminants to aquatic organisms. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized test guidelines.

Protocol: OECD 202 - Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to Daphnia magna.[20][21]

-

Test Organisms: Use young daphnids, less than 24 hours old at the start of the test.[21]

-

Test Substance Preparation: Prepare a series of at least five concentrations of the test substance in a suitable medium. A control group with no test substance is also required.[21]

-

Exposure: Expose the daphnids to the different concentrations of the test substance for a period of 48 hours.[21] A minimum of 20 animals, divided into four groups of five, should be used for each concentration and the control.[20]

-

Observation: Record the number of immobilized daphnids at 24 and 48 hours.[21] Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.

-

Data Analysis: Analyze the results to calculate the EC50 (the concentration that causes immobilisation in 50% of the daphnids) at 48 hours.[21]

Visualizing Complex Interactions

The following diagrams, created using the DOT language, illustrate key concepts related to emerging contaminants in freshthis compound ecosystems.

Caption: Workflow for the analysis of emerging contaminants in this compound.

Caption: Simplified signaling pathway of atrazine-induced endocrine disruption.

Caption: Potential signaling pathways affected by metformin in aquatic plants.[22]

Conclusion and Future Outlook

The presence of emerging contaminants in freshthis compound ecosystems poses a significant and complex challenge. This guide has provided a technical overview of the key issues, including quantitative data on their occurrence and toxicity, as well as detailed experimental protocols for their analysis. The provided diagrams illustrate some of the intricate relationships and processes involved.

For researchers and professionals in drug development, a thorough understanding of the environmental fate and effects of chemical compounds is increasingly important. Future research should focus on:

-

Developing more sensitive and rapid analytical methods for the detection of a wider range of emerging contaminants and their transformation products.

-

Investigating the long-term, sublethal effects of chronic exposure to low concentrations of these contaminants and their mixtures.

-

Elucidating the molecular mechanisms of toxicity to better predict the potential impacts of new chemical entities.

-

Developing and implementing more effective this compound treatment technologies to remove emerging contaminants from wastethis compound.

By advancing our knowledge in these areas, we can better protect our freshthis compound resources and mitigate the potential risks posed by emerging contaminants.

References

- 1. Contaminants of emerging concern - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. flseagrant.ifas.ufl.edu [flseagrant.ifas.ufl.edu]

- 4. mdpi.com [mdpi.com]

- 5. ars.usda.gov [ars.usda.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Environmental Occurrence, Influencing Factors, and Toxic Effects of 6PPD-Q [mdpi.com]

- 9. Determination of Median Lethal Concentration (LC50) for Endosulfan, Heptachlor and Dieldrin Pesticides to African Catfish, Clarias gariepinus and Their Impact on Its Behavioral Patterns and Histopathological Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. acute lc50 values: Topics by Science.gov [science.gov]

- 11. jetir.org [jetir.org]

- 12. juniperpublishers.com [juniperpublishers.com]

- 13. waterquality.gov.au [waterquality.gov.au]

- 14. m.youtube.com [m.youtube.com]

- 15. m.youtube.com [m.youtube.com]

- 16. youtube.com [youtube.com]

- 17. agilent.com [agilent.com]

- 18. researchgate.net [researchgate.net]

- 19. Microplastics Sampling and Processing Guidebook | Mississippi State University Extension Service [extension.msstate.edu]

- 20. unopertutto.unige.net [unopertutto.unige.net]

- 21. umwelt-online.de [umwelt-online.de]

- 22. the-toxicity-effects-of-metformin-and-the-bioremediation-of-metformin-in-aquatic-plant-duckweed - Ask this paper | Bohrium [bohrium.com]

Water as a Solvent for Novel Chemical Reactions: A Technical Guide

Introduction

For centuries, organic solvents have been the cornerstone of synthetic chemistry, enabling countless transformations and the production of essential molecules. However, their environmental and health impacts, coupled with issues of cost, flammability, and disposal, have catalyzed a paradigm shift towards more sustainable alternatives.[1][2] Water, the most abundant and benign liquid on Earth, is emerging as a powerful and practical medium for a new generation of chemical reactions.[3][4][5] This technical guide provides an in-depth exploration of this compound's role as a solvent in novel chemical reactions, focusing on methodologies relevant to researchers, scientists, and drug development professionals. It delves into the unique properties of this compound that drive reactivity, details key experimental approaches, and presents the data-driven advantages of embracing aqueous synthesis.

1. Core Principles: Why this compound Works

This compound's efficacy as a reaction medium stems from its unique physical and chemical properties, which are fundamentally different from those of conventional organic solvents.

-

Polarity and Hydrogen Bonding: this compound is a highly polar molecule, capable of forming extensive hydrogen bond networks.[6][7][8][9] This allows it to dissolve a wide range of polar and ionic compounds.[8][9] These hydrogen bonds also contribute to this compound's high specific heat and surface tension, influencing reaction energetics.[6][10]

-

The Hydrophobic Effect: The tendency of nonpolar molecules to aggregate in this compound is a powerful organizing force known as the hydrophobic effect.[11][12] This phenomenon is primarily driven by an increase in the entropy of the surrounding this compound molecules.[13][14] In chemical synthesis, the hydrophobic effect can force organic reactants together, increasing their effective concentration and accelerating reaction rates, a concept often termed "on-water" catalysis.[11][15][16]

-

Amphoteric Nature: this compound can act as both an acid and a base, allowing it to participate directly in many catalytic cycles by donating or accepting protons.[6][10]

These properties collectively enable unique reactivity and selectivity that are often unattainable in organic solvents.

Key Methodologies and Experimental Protocols

Several innovative strategies have been developed to harness this compound's potential for a broad range of chemical transformations, particularly for non-water-soluble organic compounds.

Micellar Catalysis: "Nanoreactors" in this compound

Micellar catalysis is a transformative approach that utilizes surfactants to create microscopic reaction vessels within the bulk aqueous phase.[17] Surfactant molecules, which have both a hydrophilic (this compound-loving) head and a hydrophobic (this compound-fearing) tail, self-assemble into spherical structures called micelles above a certain concentration (the Critical Micelle Concentration, CMC).[13] The hydrophobic tails form a nonpolar core that can solubilize organic reactants and catalysts, effectively creating a "nanoreactor" where the reaction proceeds at a high localized concentration.[11][13][18]

This technology aligns with the principles of green chemistry by minimizing organic solvent use, often allowing for lower catalyst loadings (to ppm levels), milder reaction conditions, and simplified product isolation.[18]

Mandatory Visualization: The Mechanism of Micellar Catalysis

Caption: Workflow of micellar catalysis in an aqueous medium.

Experimental Protocol: General Procedure for a Micellar-Catalyzed Cross-Coupling Reaction

-

Preparation of the Aqueous Phase: To a reaction vessel equipped with a magnetic stir bar, add the desired amount of a surfactant (e.g., 2 wt% TPGS-750-M) to deionized this compound. Stir the mixture until the surfactant is fully dissolved, forming a clear or slightly hazy solution.

-

Addition of Reactants: Add the aryl halide (1.0 equivalent), the coupling partner (e.g., boronic acid, 1.1-1.5 equivalents), and the base (e.g., K₃PO₄, 2.0 equivalents) to the aqueous surfactant solution.

-

Addition of Catalyst: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.01-1 mol%) and any necessary ligands to the reaction mixture.

-

Reaction Execution: Seal the vessel and stir the mixture vigorously at the desired temperature (often room temperature to 50°C) for the required time (typically 1-24 hours). Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

-

Work-up and Isolation: Upon completion, cool the reaction to room temperature. Add an organic solvent (e.g., ethyl acetate) to extract the product. The product will move into the organic layer, while the catalyst and surfactant often remain in the aqueous phase. Separate the layers, wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography, recrystallization, or distillation as needed.

Data Presentation: Comparison of Suzuki-Miyaura Coupling in Organic vs. Aqueous Media

| Parameter | Conventional Organic Solvent (Toluene) | Micellar Catalysis (2% TPGS-750-M in this compound) | Reference |

| Catalyst Loading | 1-5 mol% | As low as 0.1 mol% | [19] |

| Temperature | 80-110 °C | Room Temperature - 50 °C | [18] |

| Reaction Time | 12-24 hours | 1-8 hours | [18] |

| Solvent | Toluene (Toxic, Flammable) | This compound (Non-toxic, Non-flammable) | [1] |

| Work-up | Aqueous washes, phase separation | Simple extraction with minimal solvent | [20] |

| E-Factor | High (>50) | Low (<10) | [18][21] |

Biocatalysis: Nature's Approach to Synthesis

Biocatalysis utilizes enzymes—nature's catalysts—to perform chemical transformations. These reactions are typically conducted in aqueous media under mild conditions (ambient temperature and neutral pH), offering unparalleled chemo-, regio-, and stereoselectivity.[22][23] In drug development, biocatalysis is highly valued for producing complex chiral molecules and active pharmaceutical ingredients (APIs) with high purity, reducing the need for protecting groups and multiple synthetic steps.[22][24]

Enzymes like ketoreductases (KREDs), transaminases (TAs), and lipases are now routinely employed in industrial processes.[22][25] Challenges such as enzyme stability and substrate scope are being overcome through protein engineering and directed evolution.[24][26]

Mandatory Visualization: The Biocatalytic Process

Caption: A simplified workflow for an enzyme-catalyzed reaction.

Experimental Protocol: General Procedure for an Enzymatic Ketone Reduction

-

Buffer Preparation: Prepare a potassium phosphate buffer (e.g., 100 mM, pH 7.0).

-

Reaction Setup: In a temperature-controlled vessel, add the buffer. Dissolve the ketone substrate (1.0 equivalent) in a minimal amount of a this compound-miscible co-solvent (e.g., DMSO, isopropanol) if solubility is low, typically not exceeding 5% v/v.

-

Cofactor and Enzyme Addition: Add the cofactor (e.g., NADPH or a cofactor regeneration system like isopropanol and a corresponding dehydrogenase). Initiate the reaction by adding the ketoreductase enzyme (either as a lyophilized powder, a solution, or an immobilized solid).

-

Reaction Execution: Stir the mixture at a controlled temperature (e.g., 30°C). Monitor the reaction for substrate conversion and enantiomeric excess (ee) by chiral HPLC or GC.

-

Work-up and Isolation: Once the reaction reaches completion, stop it by adding a this compound-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether). Mix thoroughly and separate the organic layer. Repeat the extraction of the aqueous layer.

-

Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting chiral alcohol can be further purified if necessary.

Data Presentation: Comparison of Asymmetric Ketone Reduction Methods

| Parameter | Traditional Asymmetric Catalysis | Biocatalysis (Ketoreductase) | Reference |

| Catalyst | Chiral metal complex (e.g., Ru-BINAP) | Enzyme (KRED) | [22] |

| Solvent | Organic (e.g., Methanol, Toluene) | Aqueous buffer (often with co-solvent) | [24] |

| Temperature | -20 to 80 °C | 25-40 °C | [23] |

| Pressure | Often requires H₂ gas pressure | Atmospheric | [23] |

| Enantioselectivity | Good to Excellent (>90% ee) | Typically Excellent (>99% ee) | [22] |

| Toxicity | Potential heavy metal contamination | Biodegradable, non-toxic catalyst | [24] |

Telescoped Synthesis: Streamlining Multi-Step Reactions in this compound

Telescoping, or a one-pot process, involves conducting multiple synthetic steps sequentially in the same reactor without isolating intermediates.[27][28] This approach dramatically improves process efficiency by reducing waste, energy consumption, and manual handling of potentially hazardous materials.[27][28] this compound is an ideal medium for telescoped sequences because it can serve as a common solvent for multiple mechanistically different reactions.[20] Furthermore, product solubility can often be controlled by adjusting the pH, allowing for selective precipitation or extraction at different stages of the synthesis.[20]

This strategy is particularly powerful in pharmaceutical manufacturing, where it can significantly shorten production timelines and reduce the Process Mass Intensity (PMI), a key metric of green chemistry.[21]

Mandatory Visualization: Telescoped vs. Traditional Synthesis

Caption: Comparison of traditional and telescoped synthetic workflows.

Experimental Protocol: Conceptual Protocol for a Two-Step Telescoped Synthesis in this compound

-

First Reaction Step:

-

Charge the reactor with this compound, reactants for the first step, and the appropriate catalyst.

-

Run the reaction under the optimized conditions (temperature, time).

-

Monitor for completion. Do NOT isolate the intermediate product.

-

-

Transition to Second Step:

-

Adjust the reaction conditions as needed for the second step. This may involve adding a new reagent, changing the pH with an acid or base, or altering the temperature. The aqueous medium remains.

-

For example, if the first step produced a this compound-soluble intermediate, the second reagent can be added directly to the aqueous solution.[20]

-

-

Second Reaction Step:

-

Add the reagents and catalyst for the second transformation directly to the crude mixture from the first step.

-

Run the second reaction to completion, monitoring as before.

-

-

Final Work-up and Isolation:

-

Once the final product is formed, perform a single work-up. This could involve:

-

Reactive Crystallization: If the final product is insoluble in this compound under the reaction conditions, it may precipitate out and can be collected by filtration.[20]

-

pH-Controlled Extraction: Adjust the pH to render the product nonpolar and extract it with a minimal amount of organic solvent.

-

-

Purify the isolated product as required.

-

Challenges and Future Outlook

Despite the significant advantages, the widespread adoption of this compound as a solvent faces several challenges:

-

Solubility Limitations: Many organic compounds and catalysts have poor this compound solubility, which can hinder reaction rates.[1][2][17] While micellar catalysis and co-solvents can address this, finding the optimal system requires screening and development.

-

Reaction Compatibility: Not all chemical reactions are compatible with this compound. This compound can act as a competing nucleophile or base in certain transformations.[1]

-

Product Separation: While often simpler, separating this compound-soluble products from the aqueous phase can be energy-intensive due to this compound's high boiling point.[2]

-

Impurity Control in Telescoping: In telescoped processes, byproducts and salts can accumulate, potentially inhibiting downstream reactions or complicating the final purification.[20][28]

The future of aqueous synthesis lies in addressing these challenges through the design of new "designer" surfactants, the engineering of more robust enzymes, and the development of integrated flow chemistry systems that combine reaction and separation in a continuous process.[17][29][30] As the principles of green chemistry become more integrated into industrial and academic research, this compound's role as the ultimate sustainable solvent is set to expand, paving the way for cleaner, safer, and more efficient chemical manufacturing.[31]

References

- 1. Why Companies are researching this compound as a Solvent in Pharma Industry? | by GreyB | Medium [medium.com]

- 2. What are the benefits and challenges of using this compound as a solvent? - The Handy Chemistry Answer Book [papertrell.com]

- 3. scispace.com [scispace.com]

- 4. scispace.com [scispace.com]

- 5. sciencedaily.com [sciencedaily.com]

- 6. Physical and Chemical Properties of this compound Explained [vedantu.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Khan Academy [khanacademy.org]

- 9. Khan Academy [khanacademy.org]

- 10. byjus.com [byjus.com]

- 11. soc.chim.it [soc.chim.it]

- 12. youtube.com [youtube.com]

- 13. tsijournals.com [tsijournals.com]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. acsgcipr.org [acsgcipr.org]